molecular formula C15H17N3O B7557864 N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide

N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide

Cat. No.: B7557864
M. Wt: 255.31 g/mol
InChI Key: VDVJEOMQUWMTTD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide typically involves the reaction of 4-(pyridin-4-ylmethylamino)benzaldehyde with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the acetamide group.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group on the pyridine ring.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group on the pyridine ring.

Uniqueness

N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide is unique due to the presence of both the pyridine ring and the acetamide group, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-16-15(19)10-12-2-4-14(5-3-12)18-11-13-6-8-17-9-7-13/h2-9,18H,10-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVJEOMQUWMTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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